2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone
CAS No.: 861207-73-0
Cat. No.: VC4182038
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861207-73-0 |
|---|---|
| Molecular Formula | C25H31N3O3 |
| Molecular Weight | 421.541 |
| IUPAC Name | N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylimino]-2-(3-oxo-1H-isoindol-2-yl)acetamide |
| Standard InChI | InChI=1S/C25H31N3O3/c1-24(2,3)19-11-16(12-20(22(19)30)25(4,5)6)13-26-27-21(29)15-28-14-17-9-7-8-10-18(17)23(28)31/h7-12,30H,13-15H2,1-6H3 |
| Standard InChI Key | RPKRZEJWMNASBO-CYYJNZCTSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN=NC(=O)CN2CC3=CC=CC=C3C2=O |
Introduction
Molecular Formula
The molecular formula for 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone is
.
Structural Representation
The structural representation of this compound can be depicted as follows:
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Isoindolinone Core: The isoindolinone structure provides a rigid framework that contributes to the compound's stability.
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Diazenyl Group: The presence of the diazenyl moiety is significant for its reactivity and potential biological activities.
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Hydroxybenzyl Substituent: The 3,5-di(tert-butyl)-4-hydroxybenzyl group enhances the lipophilicity and may influence the compound's interaction with biological targets.
Synthesis Pathways
The synthesis of 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone involves several steps:
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Formation of the Isoindolinone Framework: Starting from appropriate precursors, the isoindolinone core is synthesized through cyclization reactions.
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Introduction of the Diazenyl Group: The diazenyl functionality can be introduced via diazotization reactions followed by coupling with suitable aromatic amines.
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Substitution with Hydroxybenzyl Moiety: The hydroxybenzyl group is typically added through nucleophilic substitution or coupling reactions.
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Final Modifications: Any necessary modifications to achieve the final desired structure are performed at this stage.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2-{2-[3,5-Di(tert-butyl)-4-hydroxybenzyl]diazenyl}-2-oxoethyl)-1-isoindolinone exhibit significant anticancer properties. For instance:
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Mechanism of Action: These compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.
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Cell Line Studies: In vitro evaluations have shown promising results against a range of cancer cell lines, suggesting potential therapeutic applications.
Other Biological Activities
Beyond anticancer effects, compounds with similar structures have been investigated for:
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Antioxidant Properties: The hydroxy groups contribute to radical scavenging activity.
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Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation in preclinical models.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Potential Applications | Anticancer, Antioxidant |
| Synthesis Method | Multi-step organic synthesis |
Further research is warranted to fully elucidate its properties and potential applications in various fields.
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